molecular formula C22H31N3O2 B048875 Pendolmycin CAS No. 119375-01-8

Pendolmycin

Cat. No. B048875
M. Wt: 369.5 g/mol
InChI Key: JPJWIAYMFHOJRY-YWZLYKJASA-N
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Description

Pendolmycin is a compound that belongs to the class of indolactam alkaloids . It is structurally similar to teleocidin A, which is a type of tumor promoter . The molecular formula of Pendolmycin is C22H31N3O2 .


Synthesis Analysis

The total synthesis of Pendolmycin and other indolactam alkaloids has been reported . The synthesis strategy relies on a distortion-controlled indolyne functionalization reaction to establish the C4–N linkage, in addition to an intramolecular conjugate addition to build the conformationally-flexible nine-membered ring . Late-stage sp2–sp3 cross-couplings on an indolactam V derivative are used to introduce the key C7 substituents and the necessary quaternary carbons .


Molecular Structure Analysis

The molecular structure of Pendolmycin is characterized by a nine-membered ring and a C7 substituent . The structure is similar to that of teleocidin A, but Pendolmycin has a C5 dimethyl allyl group attached to C-7 of (-)-indolactam-V .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pendolmycin include a distortion-controlled indolyne functionalization reaction and an intramolecular conjugate addition . These reactions are used to establish the C4–N linkage and to build the nine-membered ring .


Physical And Chemical Properties Analysis

The average mass of Pendolmycin is 369.500 Da and its mono-isotopic mass is 369.241638 Da . Other physical and chemical properties such as solubility, melting point, and stability are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

  • Cellular Membrane Function : Pendolmycin, identified as a new indole alkaloid from Nocardiopsis, is known to inhibit phosphatidyl-inositol turnover and modify cell membrane functions (Umezawa et al., 1989).

  • Antibacterial Properties : It has been noted for its chemical modification of the penicillin molecule, improving action against bacterial enzymes and potentially aiding in the establishment of biofilms, which might contribute to bacterial resistance to antimicrobial therapy (Anwar et al., 1992).

  • Tumor Promotion : Pendolmycin has been identified as a tumor promoter, with a potency between those of α-indolactam-V and teleocidin A on mouse skin (Nishiwaki et al., 1991). Additionally, it can be synthesized in a stereospecific manner for use as a tumor promoter (Okabe & Natsume, 1991).

  • Antiplasmodial Activity : Research on Pendolmycin from the deep-sea bacterium Marinactinospora thermotolerans indicates antiplasmodial activities against Plasmodium falciparum lines, suggesting its potential in treating malaria (Huang et al., 2011).

  • Antibiotic Family Member : Pendolmycin is part of the nine-membered indolactam antibiotic family, which exhibits broad biological activities. The characterization of its biosynthesis in Marinactinospora thermotolerans has been detailed in research (Ma et al., 2012).

properties

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJWIAYMFHOJRY-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152428
Record name Pendolmycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pendolmycin

CAS RN

119375-01-8
Record name Pendolmycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pendolmycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
T Yamashita, M Imoto, K Isshiki, T Sawa… - Journal of Natural …, 1988 - ACS Publications
… pendolmycin is closely related to that of teleocidin B [2} and of lyngbyatoxin A [3]. Pendolmycin … which we named pendolmycin [1], We report here the isolation, purification, and structure …
Number of citations: 39 pubs.acs.org
J Ma, D Zuo, Y Song, B Wang, H Huang, Y Yao… - …, 2012 - Wiley Online Library
The nine‐membered indolactam antibiotics belong to a small group of antibiotics showing broad biological activities. However, the in vivo genetic engineering of compounds of this type …
K Umezawa, M Imoto, T Yamashita… - Japanese journal of …, 1989 - Wiley Online Library
… pendolmycin, since it contained an isopentene structure having antibacterial activity. The structure of pendolmycin … Thus, we have studied these biological effects of pendolmycin in cell …
Number of citations: 10 onlinelibrary.wiley.com
NFF Nathel, TK Shah, SM Bronner, NK Garg - Chemical science, 2014 - pubs.rsc.org
We report the total syntheses of (−)-indolactam V and the C7-substituted indolactam alkaloids (−)-pendolmycin, (−)-lyngbyatoxin A, and (−)-teleocidin A-2. The strategy for preparing …
Number of citations: 63 pubs.rsc.org
P Videau, KN Wells, AJ Singh, J Eiting… - ACS synthetic …, 2019 - ACS Publications
… , confirmed it to be pendolmycin (Figure S20, Table S6). Pendolmycin production levels were … had variable effects on the production of pendolmycin, as mentioned above (Figure 5). …
Number of citations: 20 pubs.acs.org
S Nishiwaki, H Fujiki, S Yoshizawa… - Japanese journal of …, 1991 - Wiley Online Library
… hydrophobic domain of pendolmycin is a C5 … pendolmycin would be weaker than those of the teleocidin A isomers. We (KO, HM and MN) succeeded in totally synthesizing pendolmycin,…
Number of citations: 15 onlinelibrary.wiley.com
K Okabe, M Natsume - Tetrahedron, 1991 - Elsevier
Total synthesis of a tumor promoter pendolmycin (1) was accomplished in the stereospecific manner using a d-serine derivative 7 and an l-valine derivative 16 as chiral sources. Methyl …
Number of citations: 52 www.sciencedirect.com
H Muratake, K Okabe, M Natsume - Tetrahedron, 1991 - Elsevier
Details of the synthesis method of the tumor promoters, lyngbyatoxin A (= teleocidin A-1) (1) and teleocidin A-2 (2) from (R)- and (S)-methyl N-[7-(3,7-dimethyl-1,6-octadien-3-yl)-4-indolyl…
Number of citations: 36 www.sciencedirect.com
K Okabe, H Muratake, M Natsume - Tetrahedron, 1990 - Elsevier
… We initiated the study of pendolmycin (1) synthesis at the request of biologists to supply ample amounts of it for specimens, because the above micro-organism does not produce …
Number of citations: 23 www.sciencedirect.com
HH Sun, CB White, J Dedinas, R Cooper… - Journal of natural …, 1991 - ACS Publications
… [2], together with pendolmycin (!]. Methylpendolmycin inhibited PDBu binding to protein kinase C with an IC50 =13.5 ng/ml (2). Its structure is closely related to pendolmycin. …
Number of citations: 40 pubs.acs.org

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